molecular formula C₂₁H₃₃N₃O₇S B1144772 (6R-trans)-3-[(Acetyloxy)methyl]-7-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-8-oxo-5-thia-1-azabi CAS No. 67474-97-9

(6R-trans)-3-[(Acetyloxy)methyl]-7-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-8-oxo-5-thia-1-azabi

Cat. No. B1144772
CAS RN: 67474-97-9
M. Wt: 471.57
InChI Key:
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Description

(6R-trans)-3-[(Acetyloxy)methyl]-7-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-8-oxo-5-thia-1-azabi is a useful research compound. Its molecular formula is C₂₁H₃₃N₃O₇S and its molecular weight is 471.57. The purity is usually 95%.
BenchChem offers high-quality (6R-trans)-3-[(Acetyloxy)methyl]-7-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-8-oxo-5-thia-1-azabi suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6R-trans)-3-[(Acetyloxy)methyl]-7-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-8-oxo-5-thia-1-azabi including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(6R-trans)-3-[(Acetyloxy)methyl]-7-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-8-oxo-5-thia-1-azabi' involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The synthesis pathway involves several steps, including protection and deprotection of functional groups, condensation reactions, and oxidation reactions.", "Starting Materials": [ "L-cysteine", "methyl acetoacetate", "methyl 3-methoxyacrylate", "acetic anhydride", "triethylamine", "sodium bicarbonate", "sodium hydroxide", "hydrogen peroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Protection of the amino group of L-cysteine with acetic anhydride and triethylamine to form N-acetyl-L-cysteine.", "Step 2: Condensation of N-acetyl-L-cysteine with methyl acetoacetate in the presence of sodium bicarbonate to form (2R,3S)-3-acetylthio-2-methyl-4-oxo-1,3-thiazolidine.", "Step 3: Deprotection of the thiol group of (2R,3S)-3-acetylthio-2-methyl-4-oxo-1,3-thiazolidine with sodium hydroxide to form (2R,3S)-3-hydroxy-2-methyl-4-oxo-1,3-thiazolidine.", "Step 4: Condensation of (2R,3S)-3-hydroxy-2-methyl-4-oxo-1,3-thiazolidine with methyl 3-methoxyacrylate in the presence of sodium bicarbonate to form (6R-trans)-3-[(methoxycarbonyl)methyl]-7-methoxy-2-methyl-4-oxo-1,3-thiazepane.", "Step 5: Oxidation of the double bond in (6R-trans)-3-[(methoxycarbonyl)methyl]-7-methoxy-2-methyl-4-oxo-1,3-thiazepane with hydrogen peroxide in water to form (6R-trans)-3-[(Acetyloxy)methyl]-7-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-8-oxo-5-thia-1-azabi." ] }

CAS RN

67474-97-9

Molecular Formula

C₂₁H₃₃N₃O₇S

Molecular Weight

471.57

Origin of Product

United States

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